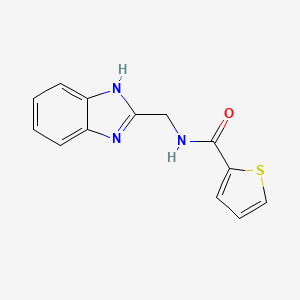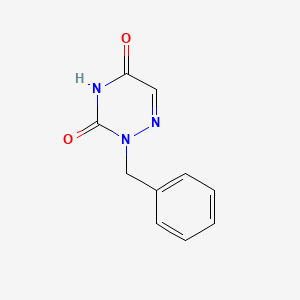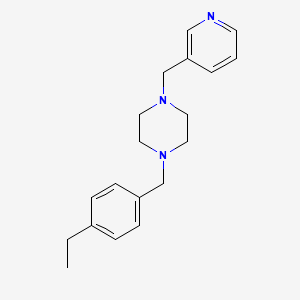
3,5-dimethylphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethylphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate, also known as DMPA, is a chemical compound that has gained significant scientific research attention due to its potential applications in various fields. DMPA is a phosphonate ester that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively. In
Applications De Recherche Scientifique
3,5-dimethylphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 3,5-dimethylphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate has been investigated as a potential drug candidate due to its ability to inhibit the activity of various enzymes, such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. 3,5-dimethylphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate has also been used as a ligand for the development of metal-based drugs. In material science, 3,5-dimethylphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate has been used as a building block for the synthesis of various polymers and dendrimers. In analytical chemistry, 3,5-dimethylphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate has been used as a derivatizing agent for the analysis of various compounds, such as amino acids and carbohydrates.
Mécanisme D'action
The mechanism of action of 3,5-dimethylphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate is based on its ability to form covalent bonds with various enzymes and proteins. 3,5-dimethylphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate contains a phosphonate ester group that can react with the active site of enzymes, leading to the inhibition of their activity. 3,5-dimethylphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. The inhibition of these enzymes can lead to various physiological effects, such as the improvement of cognitive function and the reduction of intraocular pressure.
Biochemical and Physiological Effects:
3,5-dimethylphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate has been shown to have various biochemical and physiological effects, depending on its concentration and the target enzyme. The inhibition of acetylcholinesterase and butyrylcholinesterase by 3,5-dimethylphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate can lead to the improvement of cognitive function, as these enzymes are involved in the breakdown of acetylcholine in the brain. The inhibition of carbonic anhydrase by 3,5-dimethylphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate can lead to the reduction of intraocular pressure, as this enzyme is involved in the production of aqueous humor in the eye.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-dimethylphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate has several advantages for lab experiments, including its high solubility in organic solvents, its ability to form covalent bonds with enzymes and proteins, and its potential applications in various fields. However, 3,5-dimethylphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate also has limitations, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for the research on 3,5-dimethylphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate, including the development of new synthetic methods, the investigation of its potential applications in drug discovery and material science, and the exploration of its mechanism of action and physiological effects. One potential area of research is the development of 3,5-dimethylphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate-based metal complexes for the treatment of various diseases, such as cancer and Alzheimer's disease. Another potential area of research is the investigation of the potential use of 3,5-dimethylphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate as a biosensor or bioimaging agent.
Méthodes De Synthèse
3,5-dimethylphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate can be synthesized using various methods, including the reaction of 3,5-dimethylphenol with N-(2,4-dimethylphenyl)-P-methylphosphonamidic chloride in the presence of a base, such as triethylamine. Another method involves the reaction of 3,5-dimethylphenol with N-(2,4-dimethylphenyl)-P-methylphosphonamidic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide. The resulting 3,5-dimethylphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate is a white crystalline solid that is soluble in organic solvents.
Propriétés
IUPAC Name |
N-[(3,5-dimethylphenoxy)-methylphosphoryl]-2,4-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22NO2P/c1-12-6-7-17(15(4)9-12)18-21(5,19)20-16-10-13(2)8-14(3)11-16/h6-11H,1-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBKLXUZYMCPJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NP(=O)(C)OC2=CC(=CC(=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-Dimethylphenoxy)(methyl)phosphoryl]-2,4-dimethylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5645884.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(1H-indazol-3-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B5645892.png)

![(3R*,4S*)-1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(4-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5645900.png)
![4-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5645916.png)
![2-(3-methyl-2-buten-1-yl)-8-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5645918.png)

![3-methyl-3-phenyl-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}piperidine](/img/structure/B5645931.png)
![N-[4'-(benzyloxy)-4-biphenylyl]acetamide](/img/structure/B5645939.png)

![(2-{4-[5-(1-azepanylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-piperidinyl}-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5645941.png)
![3-isopropyl-N-[1-(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5645955.png)
![1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B5645963.png)
